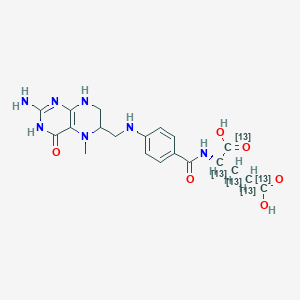
4-Hydroxyantipyrine-D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyantipyrine-D3 involves the deuteration of 4-Hydroxyantipyrine. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This process is typically carried out using deuterated reagents under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced techniques to ensure the consistent incorporation of deuterium atoms. The final product is then purified and characterized using various analytical techniques to confirm its structure and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxyantipyrine-D3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Applications De Recherche Scientifique
4-Hydroxyantipyrine-D3 has several scientific research applications, including:
Mécanisme D'action
The primary mechanism of action of 4-Hydroxyantipyrine-D3 involves its role as a metabolite of phenazone. Phenazone exerts its effects by inhibiting the synthesis of prostaglandins, which are involved in the regulation of pain and fever. This inhibition occurs through the blockade of cyclooxygenase enzymes, specifically COX-1, COX-2, and COX-3 . As a deuterated analogue, this compound is used to study the pharmacokinetics and biodistribution of phenazone in the body .
Comparaison Avec Des Composés Similaires
4-Hydroxyantipyrine-D3 is unique due to its deuterated nature, which provides several advantages in scientific research. Compared to its non-deuterated counterpart, 4-Hydroxyantipyrine, the deuterated version offers improved stability and allows for more accurate quantification in analytical studies .
Similar Compounds
4-Hydroxyantipyrine: The non-deuterated analogue of this compound.
Antipyrine: The parent compound from which 4-Hydroxyantipyrine and its deuterated analogue are derived.
4-Aminoantipyrine: Another metabolite of antipyrine with similar applications in scientific research.
Propriétés
Formule moléculaire |
C11H12N2O2 |
|---|---|
Poids moléculaire |
207.24 g/mol |
Nom IUPAC |
4-hydroxy-5-methyl-2-phenyl-1-(trideuteriomethyl)pyrazol-3-one |
InChI |
InChI=1S/C11H12N2O2/c1-8-10(14)11(15)13(12(8)2)9-6-4-3-5-7-9/h3-7,14H,1-2H3/i2D3 |
Clé InChI |
SKVPTPMWXJSBTF-BMSJAHLVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1C(=C(C(=O)N1C2=CC=CC=C2)O)C |
SMILES canonique |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


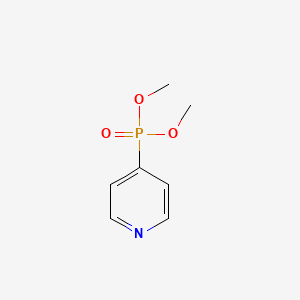

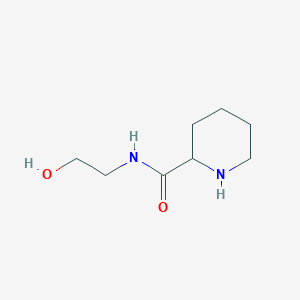
![2-(6-(Pyrazin-2-yl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13842822.png)
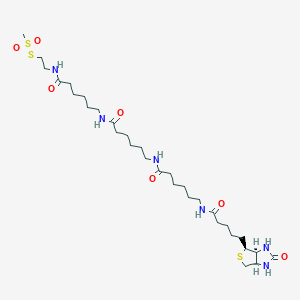

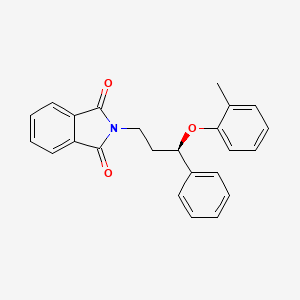
![disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate](/img/structure/B13842837.png)
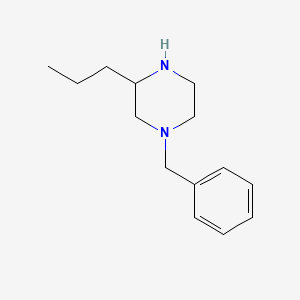


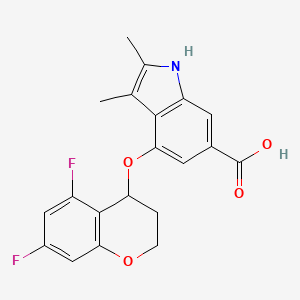
![[(2R,5R)-3,4-diacetyloxy-5-[6-(4-methylphenyl)sulfanyl-2-oxo-3H-purin-9-yl]oxolan-2-yl]methyl acetate](/img/structure/B13842877.png)
